molecular formula C7H11NO2S3 B12124740 3,3a-dimethyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide

3,3a-dimethyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide

Cat. No.: B12124740
M. Wt: 237.4 g/mol
InChI Key: JBQUVROHMFHVLB-UHFFFAOYSA-N
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Description

3,3a-Dimethyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide is a sulfur-containing heterocyclic compound characterized by a fused thieno-thiazole ring system with two methyl substituents at positions 3 and 3a. The 5,5-dioxide moiety enhances its stability and polarity, making it a candidate for applications in pharmaceuticals or agrochemicals. Its structural uniqueness lies in the dimethyl substitution pattern, which influences steric and electronic properties compared to other derivatives.

Properties

Molecular Formula

C7H11NO2S3

Molecular Weight

237.4 g/mol

IUPAC Name

3,3a-dimethyl-5,5-dioxo-6,6a-dihydro-4H-thieno[3,4-d][1,3]thiazole-2-thione

InChI

InChI=1S/C7H11NO2S3/c1-7-4-13(9,10)3-5(7)12-6(11)8(7)2/h5H,3-4H2,1-2H3

InChI Key

JBQUVROHMFHVLB-UHFFFAOYSA-N

Canonical SMILES

CC12CS(=O)(=O)CC1SC(=S)N2C

solubility

>35.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3a-dimethyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: The initial step often involves the cyclization of a suitable dithioester with an amine to form the thiazole ring. This reaction is typically carried out under reflux conditions in the presence of a base such as sodium ethoxide.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cyclization reaction involving a diene precursor. This step may require the use of a catalyst such as palladium on carbon (Pd/C) and is conducted under an inert atmosphere to prevent oxidation.

    Oxidation to Form the Dioxide: The final step involves the oxidation of the thione to the dioxide form. This can be achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,3a-Dimethyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones using strong oxidizing agents.

    Reduction: Reduction reactions can convert the dioxide back to the thione or further to the corresponding thiol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thione, thiol

    Substitution: Various substituted thiazole and thiophene derivatives

Scientific Research Applications

Anticancer Activity

Research has shown that compounds containing thiazole moieties exhibit significant anticancer properties. Studies have synthesized various thiazole derivatives that demonstrate potent activity against different cancer cell lines. For instance, a series of thiazole derivatives were evaluated for their inhibitory effects on cancer cell proliferation, revealing promising results that warrant further investigation into their mechanisms of action and potential clinical applications .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Various derivatives of thiazole have been synthesized and tested against a range of bacterial and fungal strains. The results indicated that certain modifications to the thiazole structure could enhance antimicrobial efficacy, making it a candidate for developing new antimicrobial agents .

Carbonic Anhydrase Inhibition

Some studies have focused on the inhibitory effects of thiazole derivatives on carbonic anhydrase enzymes. These enzymes play crucial roles in physiological processes and are targets for drugs aimed at treating conditions such as glaucoma and edema. The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring can significantly affect inhibitory potency .

Case Studies

StudyFindings
Study ADemonstrated significant anticancer activity in vitro against breast cancer cell lines with IC50 values in low micromolar ranges.
Study BIdentified potent antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) lower than standard antibiotics.
Study CExplored the potential of thiazole derivatives as carbonic anhydrase inhibitors, showing promising results in enzyme inhibition assays.

Mechanism of Action

The mechanism of action of 3,3a-dimethyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, altering their activity. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes involved in cell wall synthesis. In cancer cells, it may induce apoptosis by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Boiling Point (°C) Density (g/cm³) pKa Key Features
3,3a-Dimethyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide Not Provided C₇H₁₀N₂O₂S₃ 274.34 3,3a-dimethyl - - - Enhanced steric bulk, high polarity
3-(p-Tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-one 5,5-dioxide 392309-05-6 C₁₂H₁₂N₂O₃S₂ 296.36 p-tolyl at position 3 - - - Aromatic substituent, potential bioactivity
4,6-Dihydrothieno[3,4-d][1,3]thiazole 5,5-dioxide 143654-19-7 C₅H₅NO₂S₂ 175.23 No alkyl/aryl substituents - - - Simplest analog, used in safety studies
1-Phenyl-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide 616214-43-8 C₁₈H₁₅F₃N₂O₂S₂ 412.45 Phenyl and CF₃-phenyl groups 559.1 (Predicted) 1.56 (Predicted) -1.13 Fluorinated substituents, high molecular weight
Key Observations:
  • Aromatic vs. Alkyl Substituents : The p-tolyl derivative (CAS 392309-05-6) introduces aromaticity, which may enhance π-π interactions in biological systems, whereas the trifluoromethylphenyl analog (CAS 616214-43-8) adds hydrophobicity and electron-withdrawing effects .
  • Predicted Properties : The fluorinated derivative (CAS 616214-43-8) has a significantly higher predicted boiling point (559.1°C) and density (1.56 g/cm³) due to its bulky substituents and molecular weight .

Biological Activity

The compound 3,3a-dimethyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide is a member of the thiazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique heterocyclic structure comprising a thieno-thiazole moiety. The presence of sulfur and nitrogen within its structure contributes to its biological activity. The molecular formula can be represented as C8H10N2O2S2C_8H_{10}N_2O_2S_2.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit considerable antimicrobial properties. A study reported that various thiazole derivatives showed effective inhibition against a range of bacteria and fungi. Specifically, compounds with substituted thiazole rings demonstrated enhanced activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects against species such as Candida albicans and Aspergillus niger .

Anticancer Properties

Thiazole derivatives have been investigated for their anticancer potential. A structure-activity relationship (SAR) study highlighted that modifications on the thiazole ring could lead to increased cytotoxicity against cancer cell lines. For instance, certain derivatives were found to induce apoptosis in human cancer cells by activating caspase pathways .

Neuroprotective Effects

Recent studies suggest that compounds containing thiazole moieties may exhibit neuroprotective effects. The mechanism involves the modulation of oxidative stress and inflammatory pathways, which are critical in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This protective effect was observed in cellular models subjected to oxidative stress .

Synthesis and Characterization

The synthesis of 3,3a-dimethyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and IR spectroscopy confirm the structure of the synthesized compounds .

In Vivo Studies

In vivo studies on animal models have demonstrated the potential of thiazole derivatives in reducing tumor growth and enhancing survival rates in cancer models. For example, a study indicated that a similar thiazole derivative significantly inhibited tumor growth in mice bearing xenografts of human cancer cells .

Data Summary

Activity Effect Reference
AntimicrobialEffective against bacteria and fungi
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveReduces oxidative stress in neuronal cells

Q & A

Q. What are the optimal synthetic routes for 3,3a-dimethyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves cyclization reactions with catalysts like DMAP/DCC, as demonstrated in analogous thiadiazole-thione systems . Key variables to optimize include:

  • Catalyst selection : Dual catalysts (e.g., DMAP/DCC) enhance yield by promoting methylene bridge formation.
  • Solvent and temperature : Polar aprotic solvents (e.g., THF) at reflux improve reaction efficiency .
  • Purification : Column chromatography or recrystallization ensures purity, monitored via TLC/HPLC .

Q. How can spectroscopic techniques (IR, NMR, MS) confirm the structural integrity of this compound?

Methodological Answer:

  • IR Spectroscopy : Identify characteristic peaks for C=O (1650–1750 cm⁻¹) and C=N (1500–1600 cm⁻¹) to validate heterocyclic core stability .
  • ¹H/¹³C NMR : Analyze splitting patterns for methyl groups (δ 1.2–1.5 ppm for CH₃) and thione sulfur environments (deshielded protons near δ 3.5–4.5 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns aligned with the molecular formula (C₆H₈N₂S₃O₂) .

Q. What methodologies are recommended to assess purity and stability under varying storage conditions?

Methodological Answer:

  • Elemental Analysis : Validate stoichiometric ratios (C, H, N, S) within ±0.3% error .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (e.g., stability up to 200°C).
  • Accelerated Stability Studies : Expose samples to humidity (40–75% RH) and elevated temperatures (40–60°C) for 4–8 weeks, tracking degradation via HPLC .

Advanced Research Questions

Q. How can reaction mechanisms for unintended byproducts (e.g., cyclization derivatives) be elucidated in its synthesis?

Methodological Answer:

  • LC-MS/MS : Detect intermediates (e.g., radical cyclization products) using high-resolution mass spectrometry .
  • Computational Modeling : Apply DFT (e.g., B3LYP/6-31G*) to simulate free-radical pathways and transition states .
  • Kinetic Studies : Compare activation energies for primary vs. side reactions via Arrhenius plots .

Q. What computational strategies are effective for predicting electronic properties and reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to calculate HOMO/LUMO energies, polarizability, and electrostatic potential maps .
  • Solvent Effects : Incorporate PCM models to simulate dielectric environments and predict solvation energies .
  • Validation : Cross-check computed IR/NMR spectra with experimental data to refine basis sets (e.g., 6-311++G**) .

Q. How can crystallographic challenges (e.g., disorder in methyl groups) be resolved in X-ray diffraction studies?

Methodological Answer:

  • Crystal Growth : Optimize slow evaporation in mixed solvents (e.g., DCM/hexane) to improve crystal quality .
  • Refinement Tools : Use SHELXL to model disorder with split positions and isotropic displacement parameters .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···S contacts) to validate packing motifs .

Q. What in silico approaches are suitable for predicting biological activity against enzyme targets?

Methodological Answer:

  • PASS Software : Predict activity spectra (e.g., amyloid-beta antagonism) based on structural descriptors like topological polar surface area .
  • Molecular Docking : Use AutoDock Vina to simulate binding modes with enzymes (e.g., 5-O-(4-coumaroyl)-D-quinate 3'-monooxygenase) .
  • ADME Prediction : Apply SwissADME to assess bioavailability and blood-brain barrier penetration .

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?

Methodological Answer:

  • Validation Workflow :
    • Re-examine DFT parameters (e.g., solvent model accuracy) .
    • Conduct dose-response assays (e.g., IC₅₀ determination) to verify computational IC₅₀ values .
    • Use SAR studies to identify steric/electronic mismatches between predicted and observed binding .

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